4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
Scientific Research Applications
Reactions and Synthesis
- Novel Synthesis Methods: Research has shown that 3-bromoisothiazole-5-carbonitriles react with secondary dialkylamines like morpholine to produce 3-amino-substituted derivatives in high yields. The reaction mechanisms and the formation of side products have been thoroughly explored, offering insights into the efficiency and versatility of these compounds in synthesis processes (Kalogirou & Koutentis, 2014).
Anticancer Activities
- Ultrasound-Promoted Synthesis for Anticancer Applications: A study has detailed an environmentally friendly, ultrasound-promoted synthesis method for producing novel thiadiazolo[3,2-α]pyrimidine derivatives with significant in-vitro anticancer activities. The compounds displayed potent inhibitory effects on various human tumor cell lines, suggesting their potential as anticancer agents (Tiwari et al., 2016).
Antibacterial Evaluation
- Antibacterial Properties: Thiazolo[4,5-d]pyrimidines synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine demonstrated promising antibacterial evaluations. The study highlighted the chemical transformations these compounds undergo and their potential application in developing new antibacterial agents (Rahimizadeh et al., 2011).
Neuroprotective Agents
- Cerebral Protective Agents: Research into various 2-aminothiazoles and 2-thiazolecarboxamides revealed compounds with significant anti-anoxic activity, suggesting potential as neuroprotective or cerebral protective agents. This work underscores the importance of the nitrogenous basic moiety in enhancing the pharmacological profile of these compounds (Ohkubo et al., 1995).
Acetylcholinesterase Inhibition
- AChE Inhibitory Activity: A library of novel dihydrobenzo[b]thiophenes was synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. One compound, in particular, showed potent AChE inhibition, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Jeyachandran et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(2-morpholin-4-ylethylamino)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4OS/c11-9-8(7-12)17-10(14-9)13-1-2-15-3-5-16-6-4-15/h1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWNSUPPJFVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile |
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